2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, which is then coupled with a chloropyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate biological activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[3-(methyl)-1,2,4-oxadiazol-5-yl]pyridine
- 2-Chloro-3-[3-(ethyl)-1,2,4-oxadiazol-5-yl]pyridine
- 2-Chloro-3-[3-(butyl)-1,2,4-oxadiazol-5-yl]pyridine
Uniqueness
2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-4-3-5-12-8(7)11/h3-6H,1-2H3 |
InChI Key |
CUNQIIZIGUKISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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